4-(3,4-dichlorophenyl)-2-oxobutanoic acid
CAS No.: 85918-56-5
Cat. No.: VC11593507
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85918-56-5 |
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Molecular Formula | C10H8Cl2O3 |
Molecular Weight | 247.07 g/mol |
IUPAC Name | 4-(3,4-dichlorophenyl)-2-oxobutanoic acid |
Standard InChI | InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15) |
Standard InChI Key | ZKRDTNHGGOKJNM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid is C₁₀H₈Cl₂O₃, with a molecular weight of 247.08 g/mol. The compound features a butanoic acid chain (CH₂CH₂COOH) modified by a ketone group at position 2 and a 3,4-dichlorophenyl aromatic ring at position 4. Key physicochemical properties inferred from structurally similar compounds include:
Property | Value | Source |
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Molecular Weight | 247.08 g/mol | |
Exact Mass | 245.985 g/mol | |
PSA (Polar Surface Area) | 54.37 Ų | |
LogP (Partition Coefficient) | 3.04 | |
HS Code | 2918300090 |
The compound’s logP value indicates moderate lipophilicity, suggesting potential permeability across biological membranes. Its polar surface area reflects limited hydrogen-bonding capacity, which may influence solubility in aqueous media .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 4-(3,4-dichlorophenyl)-2-oxobutanoic acid are documented, analogous compounds like 4-(3,4-dichlorophenyl)-4-oxobutanoic acid are synthesized via Friedel-Crafts acylation or keto acid condensation. For example, the patent CS272238B2 describes a three-step process for producing 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a related intermediate:
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Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid:
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Friedel-Crafts Alkylation:
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Isolation and Purification:
Adapting this methodology, 4-(3,4-dichlorophenyl)-2-oxobutanoic acid could hypothetically be synthesized via regioselective acylation of dichlorophenyl precursors under controlled conditions.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and yield maximization. Key considerations include:
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Solvent Selection: Halogenated solvents (e.g., CH₂Cl₂) enhance reaction kinetics but require recycling to meet environmental regulations .
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Catalyst Use: Lewis acids (e.g., AlCl₃) accelerate Friedel-Crafts reactions but necessitate post-reaction neutralization .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
4-(3,4-Dichlorophenyl)-2-oxobutanoic acid and its analogs serve as precursors for antidepressants and central nervous system (CNS) agents. For instance, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is a critical intermediate in synthesizing sertraline, a selective serotonin reuptake inhibitor (SSRI) . The ketone group undergoes reductive amination to form the tetralinamine core of sertraline, highlighting the versatility of such intermediates in drug design.
Biological Activity
While direct studies on 4-(3,4-dichlorophenyl)-2-oxobutanoic acid are lacking, structurally related compounds exhibit:
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Receptor Binding: Dichlorophenyl moieties interact with serotonin transporters (SERT), modulating neurotransmitter reuptake .
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Metabolic Stability: The oxobutanoic acid group may resist hepatic degradation, prolonging biological half-life .
Parameter | Value |
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VAT Rate | 17.0% |
MFN Tariff | 6.5% |
General Tariff | 30.0% |
No specific restrictions under the Chemical Weapons Convention (CWC) or REACH are currently reported .
Future Research Directions
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Synthetic Methodology: Develop regioselective acylation techniques to improve yield.
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Biological Screening: Evaluate affinity for CNS targets like SERT or NMDA receptors.
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Green Chemistry: Explore solvent-free or bio-catalytic routes to reduce environmental impact.
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